
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of handling hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-hydroxypropan-1-one.
Oxidation: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropanoic acid.
Reduction: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-3-(chloromethyl)phenyl)-2-iodopropan-1-one
Uniqueness
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[2-amino-3-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-4-2-3-7(5-12)9(8)13/h2-4,6H,5,13H2,1H3 |
Clave InChI |
YFTFZCYDNVUUFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC(=C1N)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


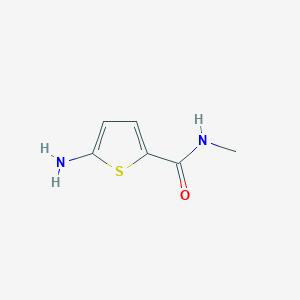
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
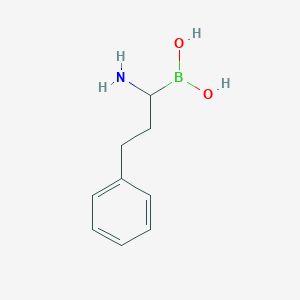
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

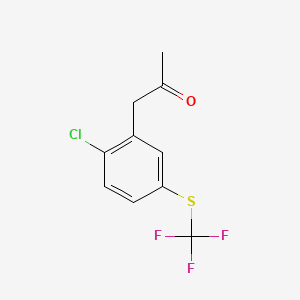
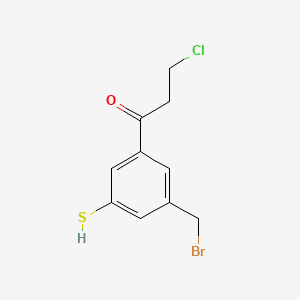
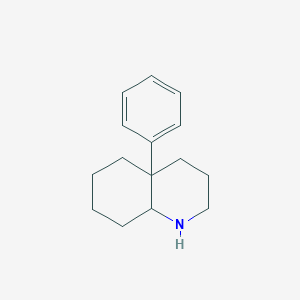
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)

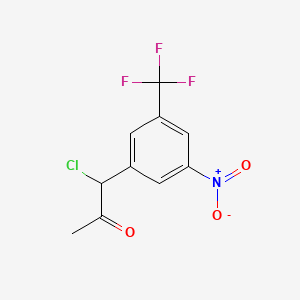

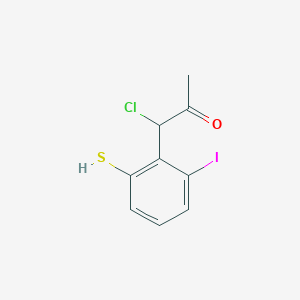
![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
